N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride

Description

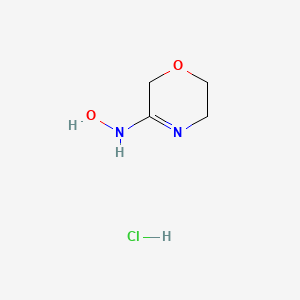

N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride is a synthetic organic compound featuring a 1,4-oxazine ring system (a six-membered heterocycle containing oxygen and nitrogen) substituted with a hydroxylamine group. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.

Properties

IUPAC Name |

N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c7-6-4-3-8-2-1-5-4;/h7H,1-3H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCSUKQSHMVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5,6-dihydro-2H-1,4-oxazin-3-ylamine with hydroxylamine hydrochloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxylamine hydrochloride (NH2OH·HCl) are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE)

One of the most promising applications of N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride is its potential as an inhibitor of BACE1 and BACE2. These enzymes are critical in the cleavage of amyloid precursor protein (APP), which is linked to the formation of amyloid plaques in Alzheimer's disease. Compounds that inhibit these enzymes can potentially slow down or prevent the progression of Alzheimer's disease and other related disorders .

Therapeutic Potential in Metabolic Disorders

Research indicates that this compound may also have therapeutic implications for type 2 diabetes and other metabolic disorders. By inhibiting BACE2 activity, it could help regulate blood sugar levels and improve metabolic health .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties. This is particularly relevant in conditions characterized by neurodegeneration, where oxidative stress plays a role in neuronal damage. The compound's hydroxylamine group may contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Its mechanism could involve modulation of inflammatory pathways, although specific studies elucidating these pathways are still needed.

Case Studies and Research Findings

Mechanism of Action

N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as N-(3,4-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine hydrochloride and N-(5,6-dihydro-4H-1,3-oxazin-2-yl)benzohydrazide. These compounds share structural similarities but may differ in their reactivity and applications.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s 1,4-oxazine core distinguishes it from related heterocycles. Key analogs include:

*Calculated based on formula.

Structural Insights :

- Oxazine vs. Thiazine : The substitution of oxygen (oxazine) with sulfur (thiazine) in the analog from alters electronic properties. Thiazines are typically more lipophilic, which may influence membrane permeability in biological systems.

- Benzodithiazine Core : The compound from incorporates fused aromatic and sulfur-containing rings, leading to a planar structure with strong IR absorbance at 1345–1155 cm⁻¹ (SO₂ stretching) .

- Hydroxylamine vs.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, Hydrastinine HCl) generally exhibit higher aqueous solubility than free bases.

- Stability : The thiazine analog requires storage at -20°C , suggesting sensitivity to heat or hydrolysis. The target compound may share similar stability concerns due to the hydroxylamine group’s susceptibility to oxidation.

- Spectroscopic Data :

- The benzodithiazine compound () shows IR peaks at 3235 cm⁻¹ (N–NH₂) and 1645 cm⁻¹ (C=N) . The target compound’s hydroxylamine group would likely exhibit N–O stretches near 900–1200 cm⁻¹.

- NMR signals for the oxazine ring protons would appear in the δ 3.0–4.5 ppm range (based on thiazine analog data ).

Biological Activity

N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its role as a monoamine oxidase (MAO) inhibitor and its implications in medicinal chemistry.

- Chemical Formula : CHClNO

- Molecular Weight : 152.58 g/mol

- CAS Number : 2187435-28-3

- Structure : The compound features a hydroxylamine functional group attached to a dihydrooxazine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of amidoximes with alkyl halides. This method has been optimized to enhance yield and purity, leading to derivatives that exhibit significant biological activities.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters.

Key Findings :

- Inhibition Potency : The compound exhibits strong inhibition of MAO-B, which is linked to neurodegenerative diseases such as Parkinson's disease. The IC values for related compounds in the oxadiazin class suggest that appropriate substitutions can enhance potency significantly (e.g., IC = 0.371 µM for certain derivatives) .

2. Antioxidant Properties

Hydroxylamines are known to act as reducing agents and antioxidants. They can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.

3. Mutagenic Potential

This compound may also possess mutagenic properties due to its ability to modify nucleobases in DNA. Hydroxylamines are recognized for inducing specific mutations through hydroxylation processes .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of hydroxylamines could protect neuronal cells from oxidative stress by inhibiting MAO-B activity. This suggests potential therapeutic applications in treating neurodegenerative conditions .

Case Study 2: Antiviral Activity

While primarily focused on MAO inhibition, some derivatives have shown antiviral activity against influenza viruses. These compounds inhibited viral replication without significant cytotoxicity .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 2187435-28-3 |

| MAO-B Inhibition IC | ~0.371 µM (for derivatives) |

| Antioxidant Activity | Positive |

Q & A

Q. What synthetic protocols are recommended for N-(5,6-Dihydro-2H-1,4-oxazin-3-yl)hydroxylamine hydrochloride, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves coupling hydroxylamine derivatives with functionalized oxazine precursors. Key steps include:

- Nucleophilic substitution : Reacting hydroxylamine hydrochloride with a pre-functionalized oxazine ring under basic conditions (pH 8–10).

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase chromatography to isolate the product.

- Critical parameters : Temperature control (20–40°C), anhydrous conditions to prevent hydrolysis, and stoichiometric ratios of reactants. Excess hydroxylamine can improve yield but may require careful removal during purification .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:1) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with UV detection at 220 nm. Validate method specificity by spiking with known impurities (e.g., unreacted oxazine precursors) and confirming baseline separation .

- NMR : H and C NMR in DO or DMSO-d to confirm the oxazine ring protons (δ 3.5–4.5 ppm) and hydroxylamine NH resonance (δ 5.5–6.0 ppm).

- Mass spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H] and verify molecular weight .

Q. What safety precautions are critical during handling?

- Protocols :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers evaluate its potential as a MAO inhibitor, given structural analogs?

- Methodology :

- Enzyme assays : Conduct in vitro MAO-A/MAO-B inhibition assays using rat liver microsomes or recombinant enzymes. Measure IC values via spectrophotometric detection of HO production (e.g., Amplex Red assay).

- Structural analogs : Compare activity with hydroxylamine hydrochloride (known MAO inhibitor) and ranitidine derivatives (similar oxazine-thiazine scaffolds) .

Q. What experimental strategies resolve contradictions in reported reaction kinetics with nucleophilic substrates?

- Methodology :

- Controlled kinetic studies : Use stopped-flow spectroscopy to monitor real-time reactivity under varying conditions (pH 4–9, ionic strength 0.1–1.0 M).

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, temperature).

- Cross-validation : Compare results with alternative nucleophiles (e.g., thiols vs. amines) to isolate steric/electronic effects .

Q. How to assess stability under diverse pH and temperature conditions?

- Protocol :

- Forced degradation : Incubate the compound at 40°C, 75% RH, and pH 1–13 for 14 days. Analyze degradation products via LC-MS.

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations for accelerated stability prediction .

Q. What methodologies study interactions with biological macromolecules (e.g., DNA, enzymes)?

- Approaches :

- Surface Plasmon Resonance (SPR) : Immobilize DNA/enzymes on a sensor chip and measure binding affinity (K) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions.

- Molecular docking : Use AutoDock Vina to predict binding modes with MAO isoforms or DNA grooves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.